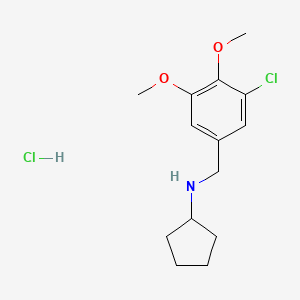
N-(3-chloro-4,5-dimethoxybenzyl)cyclopentanamine hydrochloride
Vue d'ensemble
Description
N-(3-chloro-4,5-dimethoxybenzyl)cyclopentanamine hydrochloride, also known as CP-55940, is a synthetic cannabinoid compound that has been extensively studied for its potential therapeutic applications. This compound has been found to have a high affinity for the cannabinoid receptors in the brain, which are responsible for regulating a wide range of physiological functions, including pain sensation, appetite, and mood. In
Applications De Recherche Scientifique
N-(3-chloro-4,5-dimethoxybenzyl)cyclopentanamine hydrochloride has been extensively studied for its potential therapeutic applications in a variety of medical conditions. Some of the most promising areas of research include the treatment of pain, inflammation, anxiety, and depression. In preclinical studies, N-(3-chloro-4,5-dimethoxybenzyl)cyclopentanamine hydrochloride has been found to be highly effective at reducing pain and inflammation in animal models, with fewer side effects than traditional pain medications. Additionally, N-(3-chloro-4,5-dimethoxybenzyl)cyclopentanamine hydrochloride has been shown to have anxiolytic and antidepressant effects, suggesting that it may be useful in the treatment of mood disorders.
Mécanisme D'action
N-(3-chloro-4,5-dimethoxybenzyl)cyclopentanamine hydrochloride exerts its effects by binding to the cannabinoid receptors in the brain, which are part of the endocannabinoid system. This system is involved in the regulation of a wide range of physiological functions, including pain sensation, appetite, and mood. When N-(3-chloro-4,5-dimethoxybenzyl)cyclopentanamine hydrochloride binds to the cannabinoid receptors, it stimulates the release of neurotransmitters such as dopamine and serotonin, which are responsible for the analgesic and mood-enhancing effects of the compound.
Biochemical and Physiological Effects:
N-(3-chloro-4,5-dimethoxybenzyl)cyclopentanamine hydrochloride has been found to have a number of biochemical and physiological effects, including the modulation of pain sensation, appetite, and mood. In animal models, N-(3-chloro-4,5-dimethoxybenzyl)cyclopentanamine hydrochloride has been shown to reduce pain and inflammation, increase appetite, and improve mood. Additionally, N-(3-chloro-4,5-dimethoxybenzyl)cyclopentanamine hydrochloride has been found to have neuroprotective effects, suggesting that it may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(3-chloro-4,5-dimethoxybenzyl)cyclopentanamine hydrochloride for laboratory experiments is its high affinity for the cannabinoid receptors, which allows for precise and targeted manipulation of the endocannabinoid system. Additionally, N-(3-chloro-4,5-dimethoxybenzyl)cyclopentanamine hydrochloride has a relatively long half-life, which makes it useful for long-term studies. However, one of the limitations of N-(3-chloro-4,5-dimethoxybenzyl)cyclopentanamine hydrochloride is its potential for abuse and dependence, which may limit its use in clinical settings.
Orientations Futures
There are a number of potential future directions for research on N-(3-chloro-4,5-dimethoxybenzyl)cyclopentanamine hydrochloride. One area of interest is the development of novel analogs and derivatives of the compound, which may have improved pharmacological properties and reduced side effects. Additionally, further research is needed to fully understand the mechanism of action of N-(3-chloro-4,5-dimethoxybenzyl)cyclopentanamine hydrochloride and its effects on various physiological systems. Finally, clinical trials are needed to determine the safety and efficacy of N-(3-chloro-4,5-dimethoxybenzyl)cyclopentanamine hydrochloride in human subjects, particularly in the treatment of pain, inflammation, and mood disorders.
Propriétés
IUPAC Name |
N-[(3-chloro-4,5-dimethoxyphenyl)methyl]cyclopentanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO2.ClH/c1-17-13-8-10(7-12(15)14(13)18-2)9-16-11-5-3-4-6-11;/h7-8,11,16H,3-6,9H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDIMYDSPRFDVHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)CNC2CCCC2)Cl)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-chloro-4,5-dimethoxyphenyl)methyl]cyclopentanamine;hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



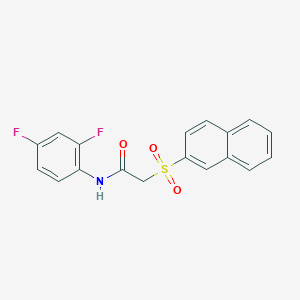

![ethyl 1-[2-hydroxy-3-(4-propionylphenoxy)propyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B4176876.png)
![5-(3-bromophenyl)-7-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4176881.png)
![N-[2-(allyloxy)benzyl]-1-adamantanamine hydrochloride](/img/structure/B4176883.png)
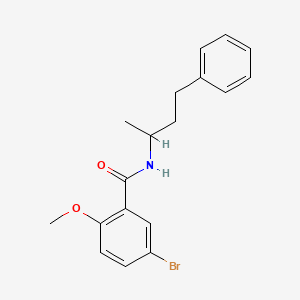
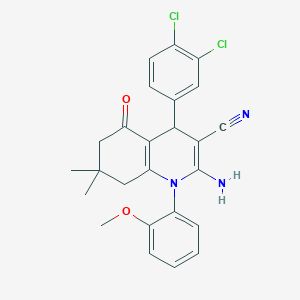
![2-({2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4176910.png)
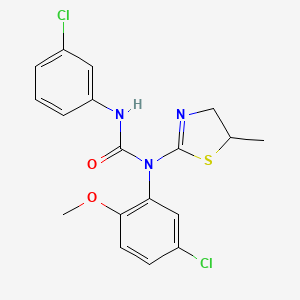
![{4-[2-(2,4-dichlorobenzyl)-2H-tetrazol-5-yl]phenoxy}acetic acid](/img/structure/B4176923.png)
![N~2~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]alaninamide](/img/structure/B4176932.png)
![4-(3,4,5-trimethoxyphenyl)-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione](/img/structure/B4176935.png)
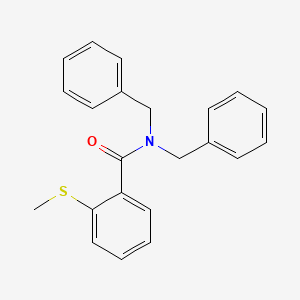
![1-({1-[(2,5-dimethoxyphenyl)sulfonyl]-4-piperidinyl}carbonyl)-4-(2-fluorophenyl)piperazine](/img/structure/B4176941.png)